molecular formula C13H14N2O2S B2999718 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide CAS No. 667437-51-6

2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide

Cat. No.: B2999718
CAS No.: 667437-51-6
M. Wt: 262.33
InChI Key: GKDPEFUUOHJAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide is a compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for “2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide” is not provided in the retrieved papers.

Preparation Methods

The synthesis of 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide typically involves the condensation of 2-ethoxyaniline with thiophene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond . Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-11-6-4-3-5-10(11)15-13(16)9-7-8-18-12(9)14/h3-8H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDPEFUUOHJAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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